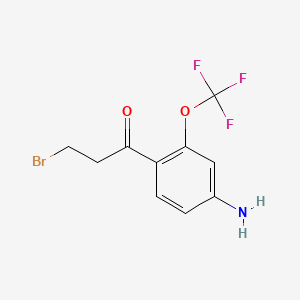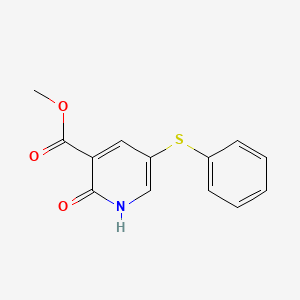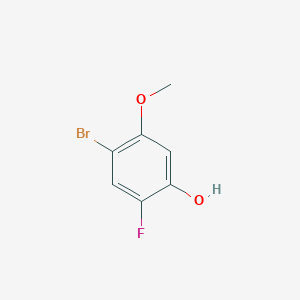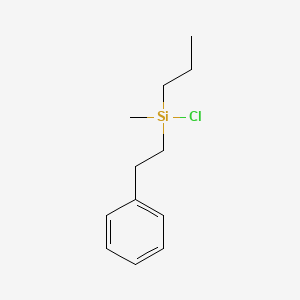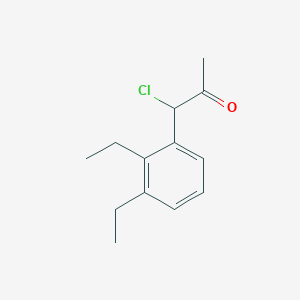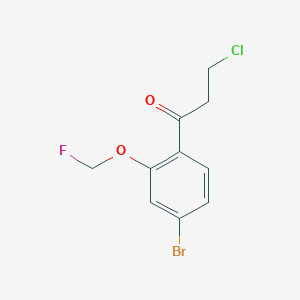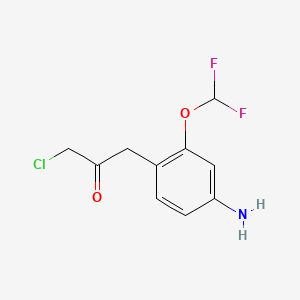
1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common method starts with the preparation of 4-amino-2-(difluoromethoxy)benzene, which is then subjected to chlorination and subsequent reaction with propanone derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloropropanone groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino and difluoromethoxy groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one: Similar structure but with a trifluoromethoxy group.
1-(4-Amino-2-(methoxy)phenyl)-3-chloropropan-2-one: Similar structure but with a methoxy group.
Uniqueness
1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H10ClF2NO2 |
|---|---|
Peso molecular |
249.64 g/mol |
Nombre IUPAC |
1-[4-amino-2-(difluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10ClF2NO2/c11-5-8(15)3-6-1-2-7(14)4-9(6)16-10(12)13/h1-2,4,10H,3,5,14H2 |
Clave InChI |
VAOBRQABWSAQON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)OC(F)F)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


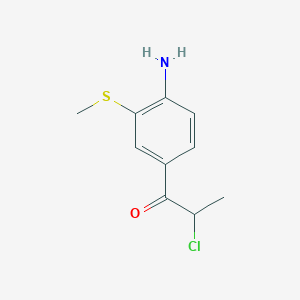
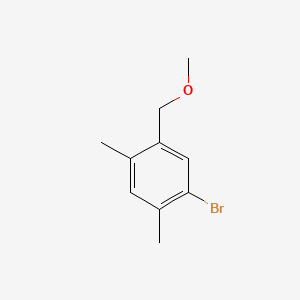
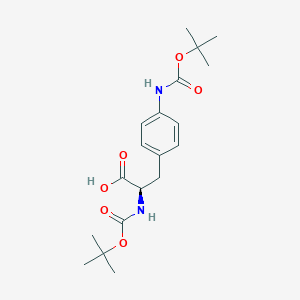
![((3aR,5S,6R,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B14035016.png)

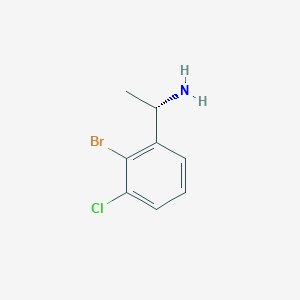
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)

